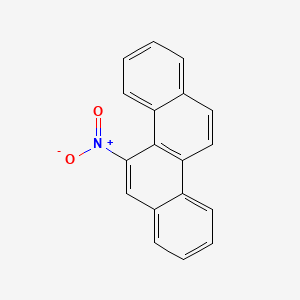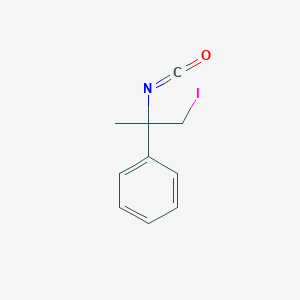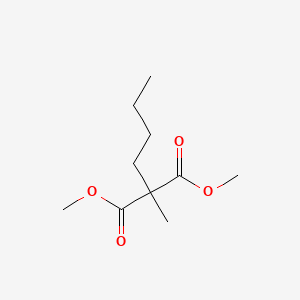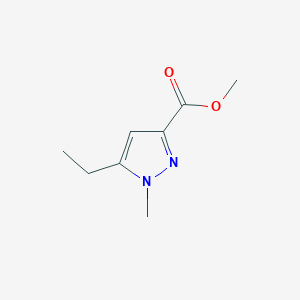![molecular formula C16H11ClN4O B14401093 10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one CAS No. 89782-46-7](/img/structure/B14401093.png)
10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one is a heterocyclic compound that belongs to the class of triazinoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazine ring fused to a quinazoline ring, makes it an interesting subject for research and development.
Vorbereitungsmethoden
The synthesis of 10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with an aldehyde in the presence of a catalyst such as fluorescein under visible light irradiation . This method is efficient and environmentally friendly, as it does not require a metal catalyst.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer and antimicrobial agent.
Biological Imaging: Due to its unique structure, the compound can be used as a fluorescent probe for biological imaging applications.
Wirkmechanismus
The mechanism of action of 10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one involves its interaction with specific molecular targets and pathways. For example, it has been suggested that the compound may exert its effects through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . Additionally, binding to specific proteins such as PCAF has been proposed as a potential mechanism .
Vergleich Mit ähnlichen Verbindungen
10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds share a similar triazine ring structure and have shown promising anticancer and antimicrobial activities.
Thiazole Derivatives: Thiazole-based compounds also exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
1,2,4-Triazino[4,3-a]quinolines: These compounds are structurally related and have been studied for their potential as anticancer agents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which can be further modified to enhance its biological activity and selectivity.
Eigenschaften
CAS-Nummer |
89782-46-7 |
|---|---|
Molekularformel |
C16H11ClN4O |
Molekulargewicht |
310.74 g/mol |
IUPAC-Name |
10-chloro-6-phenyl-2,4-dihydro-[1,2,4]triazino[4,3-c]quinazolin-3-one |
InChI |
InChI=1S/C16H11ClN4O/c17-11-6-7-13-12(8-11)16-20-19-14(22)9-21(16)15(18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,22) |
InChI-Schlüssel |
JLVMHYNVMWABQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NN=C2N1C(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene](/img/structure/B14401035.png)

![N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14401045.png)

![Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate](/img/structure/B14401058.png)







![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate](/img/structure/B14401102.png)

